molecular formula C11H12F2O2 B14856140 Ethyl 2,6-difluoro-3-methylphenylacetate

Ethyl 2,6-difluoro-3-methylphenylacetate

Cat. No.: B14856140
M. Wt: 214.21 g/mol
InChI Key: FFJYSQVMDGCGJV-UHFFFAOYSA-N
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Description

Ethyl 2,6-difluoro-3-methylphenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, which is further connected to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,6-difluoro-3-methylphenylacetate typically involves the esterification of 2,6-difluoro-3-methylphenylacetic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-difluoro-3-methylphenylacetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

    Oxidation: 2,6-Difluoro-3-methylphenylacetic acid.

    Reduction: 2,6-Difluoro-3-methylphenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,6-difluoro-3-methylphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2,6-difluoro-3-methylphenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in metabolic pathways or cellular functions. The presence of fluorine atoms can enhance the compound’s stability and alter its reactivity, making it a valuable tool in various chemical and biological studies.

Comparison with Similar Compounds

Ethyl 2,6-difluoro-3-methylphenylacetate can be compared with other similar compounds such as:

    Ethyl 2,6-dichloro-3-methylphenylacetate: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and properties.

    Ethyl 2,6-difluoro-4-methylphenylacetate: Similar structure but with the methyl group in a different position, affecting its chemical behavior.

    Ethyl 2,6-difluorophenylacetate: Lacks the methyl group, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and physical properties, making it suitable for specialized applications.

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

ethyl 2-(2,6-difluoro-3-methylphenyl)acetate

InChI

InChI=1S/C11H12F2O2/c1-3-15-10(14)6-8-9(12)5-4-7(2)11(8)13/h4-5H,3,6H2,1-2H3

InChI Key

FFJYSQVMDGCGJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1F)C)F

Origin of Product

United States

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